7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE
Overview
Description
7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a bromopropoxy substituent at the 7th position and a carbonyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE typically involves the reaction of 7-hydroxyquinoline with 1,3-dibromopropane in the presence of a base such as potassium carbonate and potassium iodide in dimethylformamide. The reaction is carried out at room temperature under a nitrogen atmosphere for several hours. The product is then purified by column chromatography using a mixture of ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of 7-(3-substituted propoxy)quinolin-2(1H)-one derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 7-(3-bromopropoxy)quinolin-2-ol.
Scientific Research Applications
7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Chemical Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Material Science: It is used in the synthesis of functional materials, such as photoresponsive and fluorescent compounds for imaging and drug delivery.
Mechanism of Action
The mechanism of action of 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropoxy group can enhance the compound’s ability to penetrate cell membranes, while the quinoline core can interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chloropropoxy)quinolin-2(1H)-one
- 7-(3-iodopropoxy)quinolin-2(1H)-one
- 7-(3-methoxypropoxy)quinolin-2(1H)-one
Uniqueness
7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.
Properties
IUPAC Name |
7-(3-bromopropoxy)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2-5,8H,1,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJNUFWFQIAFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652495 | |
Record name | 7-(3-Bromopropoxy)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-59-1 | |
Record name | 7-(3-Bromopropoxy)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Bromopropoxy)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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